N-(Benzo[d][1,3]dioxol-5-yl)-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
CAS No.:
Cat. No.: VC15128810
Molecular Formula: C23H18FN5O5S
Molecular Weight: 495.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H18FN5O5S |
|---|---|
| Molecular Weight | 495.5 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2-[7-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C23H18FN5O5S/c1-28-20-18(22(31)29(2)23(28)32)21(27-19(26-20)13-5-3-4-6-14(13)24)35-10-17(30)25-12-7-8-15-16(9-12)34-11-33-15/h3-9H,10-11H2,1-2H3,(H,25,30) |
| Standard InChI Key | ALNNZIHSTJMFCM-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C(=NC(=N2)C3=CC=CC=C3F)SCC(=O)NC4=CC5=C(C=C4)OCO5)C(=O)N(C1=O)C |
Introduction
The compound N-(Benzo[d] dioxol-5-yl)-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a complex organic molecule featuring a benzo[d] dioxole ring system linked to a tetrahydropyrimido[4,5-d]pyrimidine moiety. This compound is of interest due to its potential pharmacological properties, although specific details about its biological activity or synthesis are not readily available in the provided sources.
Biological Activity and Applications
While the specific biological activity of N-(Benzo[d] dioxol-5-yl)-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is not detailed, compounds with similar structures may exhibit pharmacological properties such as antimicrobial or antiviral activities. Further research would be needed to determine its potential applications.
Data Table: Comparison of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume